molecular formula C15H18N6O2 B2883905 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034370-13-1

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2883905
CAS No.: 2034370-13-1
M. Wt: 314.349
InChI Key: WKUAGKYHVYZYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown potential in the treatment of cancer and other diseases.

Mechanism of Action

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one works by blocking the adenosine A2A receptor, which is overexpressed in tumor cells and the tumor microenvironment. Adenosine is a signaling molecule that suppresses the immune system and promotes tumor growth. By blocking the adenosine A2A receptor, this compound enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical models. This compound has been shown to enhance the activity of immune cells such as T cells and natural killer cells, and to reduce the number of immunosuppressive cells such as regulatory T cells and myeloid-derived suppressor cells in the tumor microenvironment.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. Another advantage is its potential to enhance the efficacy of immune checkpoint inhibitors. One limitation of this compound is its potential to cause adverse effects such as fatigue, nausea, and diarrhea in clinical trials.

Future Directions

For 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one include clinical trials, combination therapy, and the development of more potent and selective adenosine A2A receptor inhibitors.

Synthesis Methods

The synthesis of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials include 6-cyclopropylpyridazine-3-carboxylic acid and 4-(4-aminopiperazin-1-yl)benzoic acid. The coupling reaction is carried out using a coupling agent such as EDCI or HATU in the presence of a base such as DIPEA. The final purification is achieved through column chromatography or recrystallization.

Scientific Research Applications

4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has been extensively studied in preclinical models and has shown promise in the treatment of cancer. It has been shown to enhance the efficacy of immune checkpoint inhibitors by blocking the adenosine-mediated immunosuppression in the tumor microenvironment. This compound has also been shown to have potential in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14(12-9-16-15(23)17-12)21-7-5-20(6-8-21)13-4-3-11(18-19-13)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUAGKYHVYZYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.